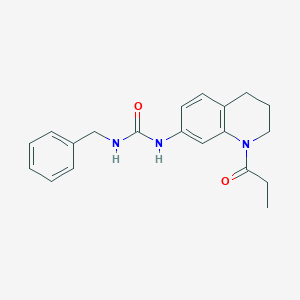

1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

CAS No.: 1203221-14-0

Cat. No.: VC6335039

Molecular Formula: C20H23N3O2

Molecular Weight: 337.423

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203221-14-0 |

|---|---|

| Molecular Formula | C20H23N3O2 |

| Molecular Weight | 337.423 |

| IUPAC Name | 1-benzyl-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |

| Standard InChI | InChI=1S/C20H23N3O2/c1-2-19(24)23-12-6-9-16-10-11-17(13-18(16)23)22-20(25)21-14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,2,6,9,12,14H2,1H3,(H2,21,22,25) |

| Standard InChI Key | AOGPNNSYLMTEOB-UHFFFAOYSA-N |

| SMILES | CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Fundamental Characterization

1-Benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea (CAS: 1203221-14-0) is defined by the molecular formula C₂₀H₂₃N₃O₂ and a molecular weight of 337.4 g/mol . The compound’s IUPAC name systematically describes its architecture: a tetrahydroquinoline scaffold (a partially saturated quinoline derivative) substituted at the 1-position with a propanoyl group and at the 7-position with a benzyl-urea moiety.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1203221-14-0 |

| Molecular Formula | C₂₀H₂₃N₃O₂ |

| Molecular Weight | 337.4 g/mol |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Not Available |

The absence of empirical data for physical properties such as melting point and solubility underscores the need for experimental characterization .

Structural Elucidation

The molecule comprises three distinct regions:

-

Tetrahydroquinoline Core: A six-membered aromatic ring fused to a partially saturated pyridine ring, providing rigidity and planar geometry.

-

Propanoyl Substituent: An acyl group (-CO-CH₂-CH₃) at the 1-position, introducing hydrophobicity and potential metabolic lability.

-

Benzyl-Urea Moiety: A urea group (-NH-C(=O)-NH-) linked to a benzyl ring, enabling hydrogen bonding and π-π interactions .

This combination of features aligns with trends in drug design, where urea derivatives are leveraged for their ability to engage biological targets through hydrogen bonding and structural versatility .

Synthetic Considerations and Challenges

General Synthesis of Urea Derivatives

While no explicit synthesis route for 1-benzyl-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is documented, analogous compounds are typically synthesized via:

-

Condensation Reactions: Coupling amines with isocyanates or carbamoyl chlorides.

-

Post-Modification: Introducing acyl groups to preformed tetrahydroquinoline intermediates .

For example, the PMC study (source 5) details the synthesis of sulfonylguanidine derivatives via reactions between chalcones and benzenesulfonylaminoguanidines, highlighting the role of substituents in directing reactivity.

Hypothetical Synthetic Pathway

A plausible route to this compound could involve:

-

Synthesis of 1-Propanoyl-1,2,3,4-Tetrahydroquinolin-7-amine: Acylation of tetrahydroquinolin-7-amine with propanoic anhydride.

-

Urea Formation: Reaction with benzyl isocyanate to install the urea group.

Challenges may include regioselective functionalization of the tetrahydroquinoline ring and avoiding over-acylation .

Comparative Analysis with Related Urea Derivatives

Structural Analogues

-

1-[3-(4-Benzyl-piperidin-1-yl)-propyl]-3-(3-methoxy-phenyl)-urea (PubChem CID: 9951883): Features a piperidine ring and methoxyphenyl group, demonstrating the impact of heterocyclic diversity on physicochemical properties .

-

1-Benzyl-1-(1-propylsulfonylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea (PubChem CID: 126696259): Incorporates a sulfonylpiperidine group, illustrating the role of sulfonamide motifs in enhancing bioavailability .

Table 2: Comparative Molecular Features

| Compound | Molecular Weight | Key Functional Groups |

|---|---|---|

| 1-Benzyl-3-(1-propanoyl-THQ-7-yl)urea | 337.4 | Tetrahydroquinoline, urea |

| 1-[3-(4-Benzyl-piperidin-1-yl)-propyl]-3-(3-methoxy-phenyl)-urea | 381.5 | Piperidine, methoxyphenyl |

| 1-Benzyl-1-(1-propylsulfonylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea | 483.5 | Sulfonylpiperidine, CF₃ |

These analogues highlight the trade-offs between molecular weight, polarity, and target engagement potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume